molecular formula C13H20N2O2S B3295938 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide CAS No. 891038-32-7

3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide

Cat. No.: B3295938
CAS No.: 891038-32-7
M. Wt: 268.38 g/mol
InChI Key: GAUJWFHQFKLTEC-UHFFFAOYSA-N
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Description

3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide: is a chemical compound with the molecular formula C13H20N2O2S and a molecular weight of 268.38 g/mol . This compound is characterized by the presence of an amino group, a cyclohexyl group, a methyl group, and a benzene sulfonamide moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with cyclohexylamine and methylamine under controlled conditions. The reaction proceeds through a series of steps including nitration, reduction, and sulfonation .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration of benzene followed by reduction to form the corresponding amine. The amine is then reacted with cyclohexylamine and methylamine in the presence of a suitable catalyst to yield the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of sulfonamide-based drugs .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antibacterial and anti-inflammatory activities .

Industry: In industrial applications, it is used in the production of dyes, pigments, and other specialty chemicals. It also finds use in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets such as enzymes and receptors . The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This compound can also interact with proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

3-amino-N-cyclohexyl-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-15(12-7-3-2-4-8-12)18(16,17)13-9-5-6-11(14)10-13/h5-6,9-10,12H,2-4,7-8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUJWFHQFKLTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide
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3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide
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3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide
Reactant of Route 6
3-amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide

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